molecular formula C21H21ClFN3O3S2 B2372654 (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 851803-03-7

(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2372654
CAS No.: 851803-03-7
M. Wt: 481.99
InChI Key: IKYICHHPMNWNDL-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

Indole is an important heterocyclic system that provides the skeleton to many synthetic drug molecules . Researchers have synthesized various scaffolds of indole for screening different pharmacological activities .


Molecular Structure Analysis

Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives have been prepared and reported as antiviral agents . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .


Physical and Chemical Properties Analysis

Physically, indoles are crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Anticonvulsant Activities

A study conducted by Malik and Khan (2014) explored the synthesis of novel compounds related to the chemical structure . One of these compounds showed potent anticonvulsant activity, significantly higher than a reference drug, hinting at its potential application in treating convulsive disorders.

Optical Properties and Material Applications

Volpi et al. (2017) synthesized a series of derivatives involving similar structural motifs. These compounds exhibited unique optical properties, including large Stokes' shifts and high quantum yields, suggesting their potential use in creating luminescent materials and in optical applications.

Corrosion Inhibition

In a study by Fergachi et al. (2018), a compound structurally related to our chemical of interest was synthesized and found to be an effective corrosion inhibitor for mild steel in acidic media. This indicates potential applications in industrial corrosion protection.

Drug Formulation and Bioavailability Enhancement

Burton et al. (2012) focused on the development of a stable formulation for a poorly water-soluble compound with structural similarities. This research is crucial for enhancing the bioavailability of such compounds in pharmacological applications.

Antibacterial Activity

Research by Shahana and Yardily (2020) on synthesized compounds, including one structurally akin to the chemical , demonstrated significant antibacterial activity. This suggests potential use in developing new antibacterial agents.

Future Directions

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O3S2/c22-18-4-3-5-19(23)17(18)14-30-21-24-10-13-26(21)20(27)15-6-8-16(9-7-15)31(28,29)25-11-1-2-12-25/h3-9H,1-2,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYICHHPMNWNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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